molecular formula C11H21N3O3 B1371582 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine CAS No. 479080-28-9

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine

Cat. No. B1371582
M. Wt: 243.3 g/mol
InChI Key: KCVBHZWEPHUWBW-UHFFFAOYSA-N
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Description

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 . It is used for research purposes .


Physical And Chemical Properties Analysis

The molecular weight of 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is 243.3 g/mol .

Scientific Research Applications

Asymmetric Synthesis

  • 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine is used in asymmetric synthesis, such as the highly enantioselective preparation of N-tert-butyloxycarbonyl-3-hydroxy-2-phenyl-piperidine, utilizing intramolecular epoxide opening followed by ring expansion (Lee et al., 2001).

Synthesis of Protected Amino Acids

  • The compound is integral in synthesizing orthogonally protected amino acids, useful for creating edeine analogs, with a focus on maintaining absolute configuration of asymmetric carbon atoms (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Development of Key Intermediates

  • It serves as a key intermediate in the development of various biologically active compounds, such as crizotinib, and its synthesis involves multiple steps with a focus on structural confirmation through spectral analysis (Kong et al., 2016).

Generation of Specific Derivatives

  • The compound is also used in the generation of specific derivatives, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting the diverse applications in medicinal chemistry and drug development (D. Kong et al., 2016).

Creation of Potential Therapeutic Agents

  • Research has explored the use of this compound in the synthesis of potential therapeutic agents, such as antihypertensive medications, demonstrating the compound's relevance in developing new treatments (R. Clark et al., 1983).

Future Directions

The future directions or potential applications of 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine are not mentioned in the search results. As it is used for research purposes , it may have potential applications in various scientific studies.

properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-5-8(7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBHZWEPHUWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine

CAS RN

479080-28-9
Record name 1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-tert-Butyloxycarbonyl-3-(N-Hydroxycarbamimidoyl)piperidine

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